molecular formula C25H40LiN7O19P3S B1140222 Methylmalonyl coenzyme A tetralithium salt hydrate CAS No. 104809-02-1

Methylmalonyl coenzyme A tetralithium salt hydrate

Cat. No.: B1140222
CAS No.: 104809-02-1
M. Wt: 874.6 g/mol
InChI Key: UOQZLHKKSUHTJD-RPJGYGBISA-N
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Biochemical Analysis

Biochemical Properties

Methylmalonyl coenzyme A tetralithium salt hydrate acts as a substrate for several enzymes, including methylmalonyl coenzyme A mutase, methylmalonyl coenzyme A decarboxylase, and methylmalonyl coenzyme A hydrolase . These enzymes facilitate the conversion of methylmalonyl coenzyme A to succinyl coenzyme A, a critical step in the tricarboxylic acid cycle. The interaction between this compound and these enzymes is essential for maintaining metabolic homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in the catabolism of odd-chain fatty acids and certain amino acids, thereby impacting cellular energy production and metabolic flux . Additionally, this compound can affect gene expression by modulating the activity of transcription factors involved in metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and cofactors. The conversion of methylmalonyl coenzyme A to succinyl coenzyme A is catalyzed by methylmalonyl coenzyme A mutase, with vitamin B12 serving as a cofactor . This reaction is crucial for the proper functioning of the tricarboxylic acid cycle and energy production in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Over time, the degradation of this compound can lead to a decrease in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports normal metabolic functions, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of odd-chain fatty acids, cholesterol, and amino acids such as valine, isoleucine, methionine, and threonine . The compound is produced by the activity of propionyl coenzyme A carboxylase and is subsequently converted to succinyl coenzyme A by methylmalonyl coenzyme A mutase . This conversion is vital for the entry of carbon units into the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in cellular compartments where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it participates in metabolic reactions. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylmalonyl coenzyme A tetralithium salt hydrate is synthesized through a series of chemical reactions involving the acylation of coenzyme A derivatives. The process typically involves the use of lithium salts to stabilize the compound and ensure its purity. The reaction conditions often require low temperatures and inert atmospheres to prevent degradation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methylmalonyl coenzyme A tetralithium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include succinyl coenzyme A, propionyl coenzyme A, and various substituted coenzyme A derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its role in the metabolism of odd-chain fatty acids and certain amino acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in biochemical research and the study of metabolic disorders .

Properties

CAS No.

104809-02-1

Molecular Formula

C25H40LiN7O19P3S

Molecular Weight

874.6 g/mol

IUPAC Name

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1

InChI Key

UOQZLHKKSUHTJD-RPJGYGBISA-N

Isomeric SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Canonical SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

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